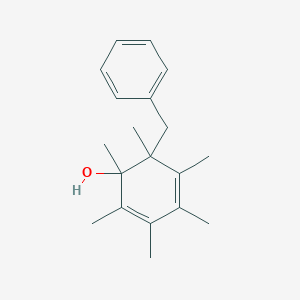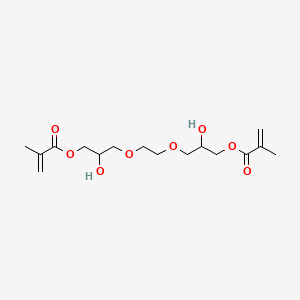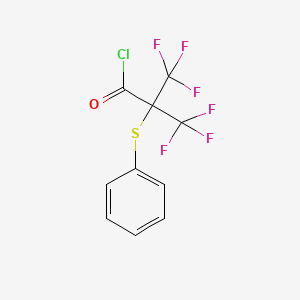
1-Dodecylpyridin-1-ium azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecylpyridin-1-ium azide is a quaternary ammonium compound that features a pyridinium ring substituted with a dodecyl chain and an azide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecylpyridin-1-ium azide can be synthesized through a multi-step process. One common method involves the reaction of 1-dodecylpyridinium bromide with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
[ \text{C}{12}\text{H}{25}\text{C}_5\text{H}4\text{N}^+ \text{Br}^- + \text{NaN}3 \rightarrow \text{C}{12}\text{H}{25}\text{C}_5\text{H}_4\text{N}^+ \text{N}_3^- + \text{NaBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecylpyridin-1-ium azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Wissenschaftliche Forschungsanwendungen
1-Dodecylpyridin-1-ium azide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrogen-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-dodecylpyridin-1-ium azide involves its ability to interact with biological membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity. The azide group can participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules in living systems.
Vergleich Mit ähnlichen Verbindungen
1-Dodecylpyridin-1-ium azide can be compared with other quaternary ammonium compounds and azides:
1-Dodecylpyridinium Chloride: Similar structure but with a chloride ion instead of an azide. Used as a surfactant and antimicrobial agent.
1-Tetradecylpyridinium Bromide: Longer alkyl chain, used in similar applications but with different physicochemical properties.
Azidothymidine (AZT): An azide-containing compound used as an antiviral drug, particularly for HIV treatment.
The uniqueness of this compound lies in its combination of a long alkyl chain and an azide group, providing both hydrophobic and reactive properties.
Eigenschaften
CAS-Nummer |
66757-74-2 |
|---|---|
Molekularformel |
C17H30N4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-dodecylpyridin-1-ium;azide |
InChI |
InChI=1S/C17H30N.N3/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-3-2/h11,13-14,16-17H,2-10,12,15H2,1H3;/q+1;-1 |
InChI-Schlüssel |
KJIHMUZUOZYCFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.[N-]=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


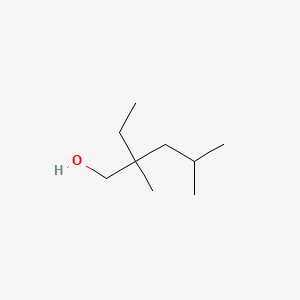
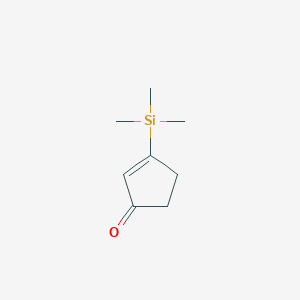
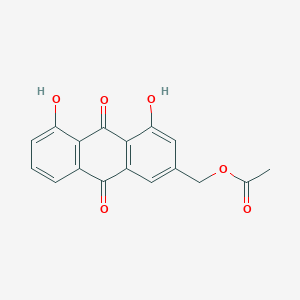
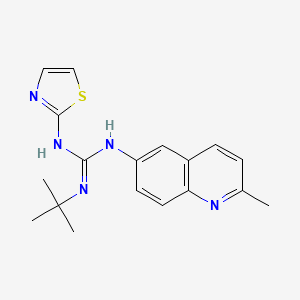
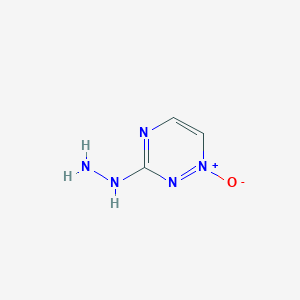
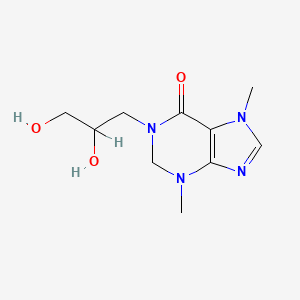
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)

![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
